molecular formula C23H17ClN4O B292902 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No. B292902
M. Wt: 400.9 g/mol
InChI Key: PPYCQFMUOCDONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, also known as AL-869, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolopyridines and has been found to exhibit a range of interesting pharmacological properties.

Mechanism of Action

The exact mechanism of action of 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is not fully understood. However, it has been proposed that it acts by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has also been found to induce apoptosis in cancer cells, which may contribute to its potential use in cancer therapy. In addition, 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been found to inhibit the replication of various viruses, including HIV and influenza virus.

Advantages and Limitations for Lab Experiments

6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological activities at relatively low concentrations. However, 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile also has some limitations. It is relatively insoluble in water, which may limit its use in certain experimental settings. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for the study of 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. One area of research is the development of new synthetic methods for the preparation of 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and its analogs. Another area of research is the further investigation of its mechanism of action, which may lead to the identification of new drug targets. Additionally, the potential use of 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.

Synthesis Methods

The synthesis of 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves the reaction of 4-chlorobenzylidene malononitrile with 2-amino-3-methylpyrazolo[3,4-b]pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide and the product is obtained in good yields after purification.

Scientific Research Applications

6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C23H17ClN4O

Molecular Weight

400.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-methyl-1-phenyl-6-prop-2-enoxypyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C23H17ClN4O/c1-3-13-29-23-19(14-25)21(16-9-11-17(24)12-10-16)20-15(2)27-28(22(20)26-23)18-7-5-4-6-8-18/h3-12H,1,13H2,2H3

InChI Key

PPYCQFMUOCDONW-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=C(C(=N2)OCC=C)C#N)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C2=C1C(=C(C(=N2)OCC=C)C#N)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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